N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide - 312615-59-1

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

Catalog Number: EVT-3106499
CAS Number: 312615-59-1
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide

  • Compound Description: This compound serves as a starting material in various reactions with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides and (E)-α,β-didchydro-a-amino acid derivatives. []
  • Relevance: This compound shares the core structure of a benzamide group linked to a 2H-pyran-2-one ring with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. The difference lies in the substituents on the pyran ring, with a methyl and an acetyl group in this compound instead of a trifluoromethyl group in the target compound. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound undergoes a unique recyclization reaction in acidic ethanol in the presence of amines, resulting in the formation of dihydropyrrolone derivatives. This reaction offers a practical approach for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. []
  • Relevance: This compound shares a similar 2H-pyran-2-one scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both contain an amide group at position 3 of the pyran ring, although the specific amide groups differ. The presence of an arylethyl group at position 1 of the pyran ring distinguishes this compound further. []

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound serves as a key building block in one-pot multicomponent reactions for synthesizing substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones and substituted 3-[3-(N′-benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones. []
  • Relevance: This compound represents a key intermediate in the synthesis of various 2H-pyran-2-one derivatives. Like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, it features a 2H-pyran-2-one ring system. The key difference is the presence of a 2-bromoacetyl group at position 3 instead of a benzamide group. []

N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives

  • Compound Description: This class of compounds is synthesized via a three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aryl aldehyde, and thioacetamide. []
  • Relevance: This class of compounds, while sharing the 4-hydroxy-6-methyl-2H-pyran-2-one core with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, differs in the substituent at the 3-position of the pyran ring. Instead of a benzamide group, these compounds have a thioacetamide group connected via a methylene linker with an aryl substituent. []

2-Cyano-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)acetohydrazide

  • Compound Description: This Schiff base compound, synthesized under microwave-assisted conditions, displays antibacterial activity. Its first transition metal complexes show enhanced antibacterial potential compared to the parent compound. []
  • Relevance: This Schiff base, derived from a 2H-pyran-2-one core, shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both feature a substituted amide group at the 3-position of the pyran ring. The difference arises from the ethylidenehydrazide moiety in this compound, contrasting with the simple benzamide in the target compound. []

N,N`-bis(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)malonohydrazide

  • Compound Description: This tetradentate Schiff base forms metal complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) under solvent-free conditions. These complexes, especially the Cu(II) complex, exhibit DNA photocleavage abilities. []
  • Relevance: Structurally similar to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, this compound features two 4-hydroxy-6-methyl-2H-pyran-2-one units linked by a malonohydrazide bridge. Unlike the single benzamide group in the target compound, this compound utilizes two ethylidenehydrazide groups attached to the pyran rings. []

N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide

  • Compound Description: This benzamide derivative, studied for its potential biological activity, crystallizes in the monoclinic space group P21/n. Its crystal structure reveals a centrosymmetric dimer formation mediated by intermolecular H-bonds. The structure also exhibits intramolecular C—H⋯N and C—H⋯O interactions, C—H…π and π…π interactions contributing to its overall stability. []
  • Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide are benzamide derivatives, this compound incorporates the benzamide moiety within a benzofuran system fused to a 2H-chromen-2-one ring. This contrasts with the direct attachment of the benzamide group to the 2H-pyran-2-one ring in the target compound. []
  • Compound Description: This compound, synthesized via an electrochemically induced multicomponent transformation, shows promise for biomedical applications, particularly in regulating inflammatory diseases. This potential is supported by docking studies. []
  • Relevance: This compound, while containing a 4H-pyran-2-one moiety like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, differs significantly in its overall structure. It features an isoxazolone ring system connected to the pyran ring via a (m-tolyl)methylene linker and further substituted with a 4-bromophenyl group. This complex structure contrasts with the simpler benzamide directly linked to the pyran ring in the target compound. []

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol derivatives and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

  • Compound Description: This compound, synthesized from ethyl (4,5-dihydro-5-oxo-l-phenyl-1H-pyrazol-3-yl)acetate, reacts with various amines to yield substituted propenoates and participates in cyclization reactions with heterocyclic compounds to form pyridopyrimidinone, pyranopyrandione, and chromenedione derivatives. []
  • Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound belongs to the pyrazole class, while the target compound belongs to the 2H-pyran-2-one class. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: This compound is synthesized using an environmentally friendly photochemical approach, utilizing water as a solvent. The process involves ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment and subsequent intramolecular cyclization of an α-hydroxy-1,2-diketone intermediate. []
  • Relevance: This compound contains a 2H-pyran-2-one moiety fused with a complex spirocyclic system. Unlike N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, which has a simple benzamide substituent, this compound incorporates the pyran ring within a larger, polycyclic framework, significantly altering its structure and properties. []

(3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran

  • Compound Description: This potassium channel opener is prepared as a single enantiomer via a six-step linear sequence. A key step involves asymmetric epoxidation using Jacobsen's (S,S)-(+)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride catalyst. []
  • Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to different classes. This compound is a 2H-benzo[b]pyran derivative, whereas the target compound belongs to the 2H-pyran-2-one class. Furthermore, the substituents and their positions on the pyran ring differ significantly. []

N-(4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl)benzamide (DBTB-1)

  • Compound Description: This compound acts as a novel activator of the large-conductance Ca2+-activated K+ channel (BKCa channel). It primarily affects the channel's deactivation kinetics, increasing the open-state probability by delaying channel closing. Unlike other BKCa channel activators, it has minimal impact on channel activation or single-channel conductance. []
  • Relevance: This compound does not share structural similarity with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound is based on a benzoxazine core linked to a thiazole ring and a benzamide group, distinct from the target compound's structure. []

14. 6-Amino-2H-benzo[1,4]thiazin-3-one (BTZ 1R)* Compound Description: This compound is a derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one, synthesized to assess the impact of molecular modification on toxicity. The synthesis involved reduction of the nitro group to an amine at the C(6) position. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, while the target compound belongs to the 2H-pyran-2-one class. []

15. 4-Methyl-6-nitro-2H-benzo[1,4]thiazin-3-one (BTZ 2)* Compound Description: This derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one was synthesized through methylation at the N(4) position to evaluate its effect on toxicity compared to the parent compound. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, differing from the 2H-pyran-2-one structure of the target compound. []

16. 6-Amino-4-methyl-2H-benzo[1,4]thiazin-3-one (BTZ 2R)* Compound Description: This derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one was synthesized to investigate the combined impact of methylation at N-4 and reduction of the nitro group to an amine at C(6) on toxicity. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, distinct from the 2H-pyran-2-one core of the target compound. []

17. N-[4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-yl]-benzamide (BTZ 3)* Compound Description: This benzamide derivative was synthesized from a 6-nitro-2H-benzo[1,4]thiazin-3-one precursor through a series of modifications including methylation and amination followed by benzoylation. []* Relevance: Although both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide are benzamide derivatives, they are not directly related structurally. This compound is based on a benzothiazine core, unlike the 2H-pyran-2-one structure of the target compound. []

18. 5-Cyano-2-hydroxy-2-methyl-N-phenyl-4-(yridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide* Compound Description: This compound is a structurally novel bicyclic product obtained from an unprecedented multicomponent reaction of acetoacetanilide with malononitrile. []* Relevance: This compound shares the 2H-pyran scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide but differs significantly in the substituents and their positions on the pyran ring. Notably, it has a carboxamide group at the 3-position, a phenyl substituent on the nitrogen, and cyano, hydroxyl, methyl, pyridine, and thiophene substituents at various positions, contrasting with the trifluoromethyl and benzamide substituents in the target compound. []

19. 5-Cyano-2-hydroxy-2-methyl-6-oxo-N-phenyl-4-(thiophen-2-yl)piperidine-3-carboxamide* Compound Description: This compound is related to the research on acetoacetanilide-based reactions and their products. []* Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound features a piperidine ring, distinguishing it from the target compound. []

20. 2-(8-Amino-7,8a-dicyano-1-imino-4a-methyl-3-oxo-2-phenyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-ylidene)-N-phenylacetamide* Compound Description: This compound is another product obtained from the multicomponent reaction of acetoacetanilide and malononitrile, highlighting the reaction's complexity and potential for generating diverse structures. []* Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound features an isoquinoline system, making it structurally distinct from the target compound. []

21. 2-Hydroxy-N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)benzohydrazide* Compound Description: This compound serves as a ligand in the synthesis of a series of new organotin(IV) compounds. These complexes are generated by reacting the ligand with corresponding organotin(IV) chlorides under reflux conditions. []* Relevance: This compound shares a similar 2H-pyran-2-one scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both contain a substituted amide group at position 3 of the pyran ring, although the specific amide groups differ. This compound is a benzohydrazide derivative, whereas the target compound is a benzamide derivative. []

22. (2S,3S,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate* Compound Description: This compound exhibits promising anticancer activity, particularly against the MDA-MB231 breast cancer cell line, with an IC50 value of 27.66 μM. []* Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to different classes. This compound incorporates a tetrahydro-2H-pyran ring as part of a larger structure with a triazole bridge and a pyrazolo[1,5-a]pyrimidinone moiety. It lacks the 2-oxo group that characterizes 2H-pyran-2-ones like the target compound. []

23. (2S,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate* Compound Description: This compound demonstrates notable inhibitory potential against the MCF-7 breast cancer cell line, with an IC50 value of 4.93 μM. []* Relevance: This compound, similar to compound 22, incorporates a tetrahydro-2H-pyran ring within a larger structure featuring a triazole bridge and a pyrazolo[1,5-a]pyrimidinone moiety. It is not a 2H-pyran-2-one derivative like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide and differs significantly in its overall structure and substituents. []

24. N-{7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy]-8-methyl-2-oxo-2H-chromen-3-yl}acetamide (KU-32)* Compound Description: This compound, a novel novobiocin-based C-terminal inhibitor of Hsp90, has been investigated for its potential in treating diabetic peripheral neuropathy. It exhibits neuroprotective effects by increasing Hsp70 expression. In diabetic mice models, KU-32 demonstrated improvement in nerve conduction velocity and reversal of sensory deficits. [] * Relevance: While both KU-32 and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to distinct classes. KU-32 incorporates a tetrahydro-2H-pyran ring linked to a coumarin (2H-chromen-2-one) system. The structural and functional complexity of KU-32 differentiates it significantly from the simpler N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. []

  • Compound Description: This substituted quinazolinone acts as a novel nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1). It stimulates chemotaxis and β-glucuronidase secretion in neutrophils and induces calcium mobilization and phosphorylation of ERK1/2 in FPRL1-expressing cells. While it shows lower efficacy and potency than the peptide agonist WKYMVm, Quin-C1 does not induce neutrophil superoxide generation. []
  • Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Quin-C1 is a quinazolinone derivative, a class distinct from 2H-pyran-2-ones. []

27. N-[1,2,5,6,7,8-hexahydro-1-[(imidazo[1,2-b]pyridazin-6-yl)amino]-7-methyl-2,5-dioxo-3-quinolinyl]benzamide * Compound Description: This compound represents a product resulting from the transformation of benzopyran-2,5-diones with a heterocyclic hydrazine. Its structure, particularly in solution, has been elucidated using 2D NMR and molecular modeling techniques. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It features a quinoline core with multiple substituents, including an imidazo[1,2-b]pyridazine moiety, and lacks the 2H-pyran-2-one structure. []

30. 3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)* Compound Description: This compound served as the lead compound in a structure-based design approach to discover p38 mitogen-activated protein (MAP) kinase inhibitors. This research focused on enhancing the inhibitory activity against tumor necrosis factor-α (TNF-α) production. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features an imidazo[4,5-b]pyridin-2-one core, distinguishing it from the target compound. []

31. 3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)* Compound Description: Developed from the lead compound 1 through structure-based design, this compound demonstrates potent p38 MAP kinase inhibition, effectively suppressing TNF-α production in human whole blood cells. Notably, it exhibits significant in vivo efficacy in a rat model of collagen-induced arthritis. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound is based on an imidazo[4,5-b]pyridin-2-one core linked to a pyrazole ring through a benzamide group, a structure distinct from the target compound. []

32. 3-Methoxy-7-(piperidin-1-yl)-5H-indeno[2,1-b]phenanthren-8(6H)-one* Compound Description: This compound belongs to a series of highly functionalized fluorenones synthesized and evaluated for their photophysical and antiviral properties. It exhibits solvent-dependent emission characteristics. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features an indenophenanthrene structure with methoxy and piperidinyl substituents, distinct from the target compound's structure. []

33. 6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1)* Compound Description: This compound serves as a key starting material for the synthesis of various fluorine-substituted 1,2,4-triazinones, which are explored as potential anti-HIV-1 and cyclin-dependent kinase 2 (CDK2) inhibitors. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features a 1,2,4-triazinone core with a fluorine-substituted phenyl group, differentiating it from the target compound's structure. []

34. 4-Fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide (5)* Compound Description: This compound is another key intermediate in synthesizing a series of fluorine-substituted 1,2,4-triazinones investigated for their potential as anti-HIV-1 and CDK2 inhibitors. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features a 1,2,4-triazinone core with fluorine-substituted phenyl groups and a benzamide substituent, distinguishing it from the target compound's structure. []

35. 5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)* Compound Description: This compound demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a rapid concentration-dependent bactericidal effect, with significant reductions in bacterial counts at 2x and 4x the minimum inhibitory concentration (MIC). [] * Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It features a benzamide core substituted with chlorine, hydroxyl, and a complex alkyl chain with a trifluoromethylphenyl group, lacking the 2H-pyran-2-one structure of the target compound. []

Properties

CAS Number

312615-59-1

Product Name

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

IUPAC Name

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide

Molecular Formula

C13H8F3NO3

Molecular Weight

283.206

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

DIMPADHKHYVVBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.